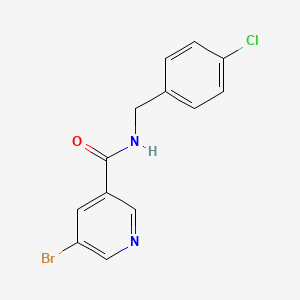

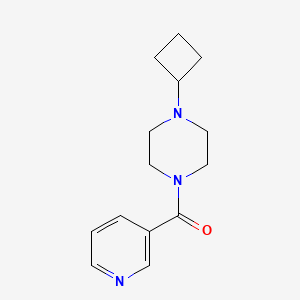

5-Bromo-N-(4-chloro-benzyl)-nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

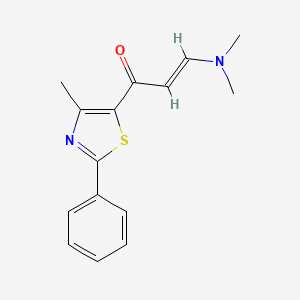

5-Bromo-N-(4-chloro-benzyl)-nicotinamide, also known as BCBN, is a chemical compound that has been extensively studied for its potential use in scientific research. BCBN is a derivative of nicotinamide, which is a type of vitamin B3. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Processes and Yields 5-Bromo-N-(4-chloro-benzyl)-nicotinamide and its derivatives have been synthesized through various methods. For instance, the synthesis of 5-Bromo-nicotinonitrile, an initial reactant for derivatives, involves chlorination, preparation of 5-Bromo-nicotinamide, and a reflux reaction with POCl3, achieving a total yield of more than 48% (Chen Qi-fan, 2010). Similarly, novel synthesis routes have been established for related compounds, like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors, demonstrating scalability and significant cost reduction (Yi Zhang et al., 2022).

Chemical Structure and Characterization The chemical structures and intermediates in the synthesis of various derivatives of 5-Bromo-N-(4-chloro-benzyl)-nicotinamide are well-characterized using FT-IR, 1H NMR, 13C NMR, and MS, ensuring the accuracy of the synthesized compounds (Cheng De-ju, 2014; Cheng De-ju, 2015; H. Bi, 2014).

Applications in Scientific Research

Herbicidal Activity Derivatives of 5-Bromo-N-(4-chloro-benzyl)-nicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, have been studied for their herbicidal activity. Some compounds in this series exhibited excellent herbicidal activity against specific weeds, and the structure-activity relationships from these studies contribute to the development of new herbicides (Chen Yu et al., 2021).

Supramolecular Chemistry In the realm of supramolecular chemistry, nicotinamide, a core component of these derivatives, has been used in synthesizing copper(II) bromo-, iodo-, fluoro- and dibromobenzoate complexes. These complexes have been analyzed for their structures and properties, creating supramolecular hydrogen-bonding-coordination chains and networks, which have potential applications in material science and catalysis (J. Halaška et al., 2016; J. Halaška et al., 2018).

Anticancer Agents and Biological Activity Certain derivatives like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and tested for their anticancer activity, showing potential as tubulin polymerization inhibitors and apoptosis inducers in cancer cell lines (A. Kamal et al., 2014).

Kinase Inhibition in Stem Cells Nicotinamide, a component of these derivatives, has shown to promote cell survival and differentiation in human pluripotent stem cells by acting as a kinase inhibitor. This property is significant in the context of stem cell applications and disease treatments (Ya Meng et al., 2018).

Propriétés

IUPAC Name |

5-bromo-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-1-3-12(15)4-2-9/h1-5,7-8H,6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTZXPDFHUXHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-(4-chloro-benzyl)-nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2440511.png)

![1-[3-(Furan-2-yl)-2-azaspiro[3.4]octan-2-yl]prop-2-en-1-one](/img/structure/B2440519.png)

![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)

![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)